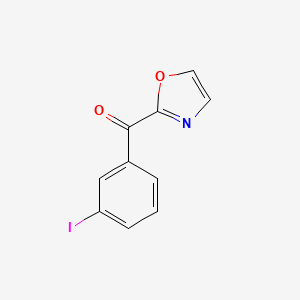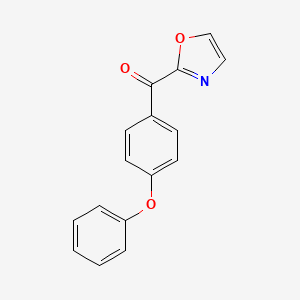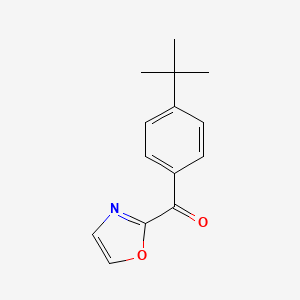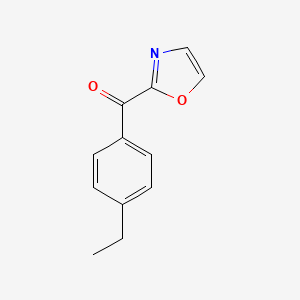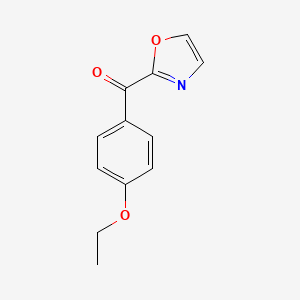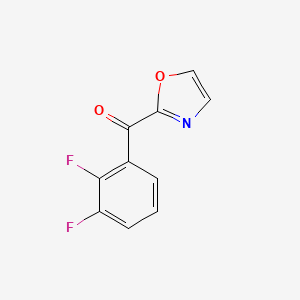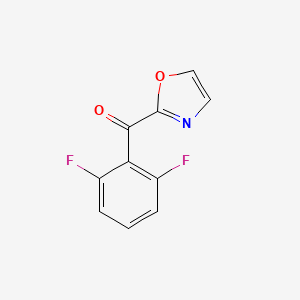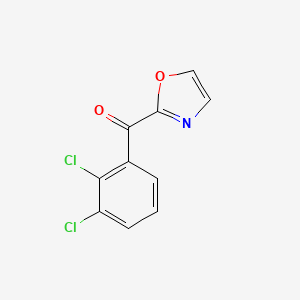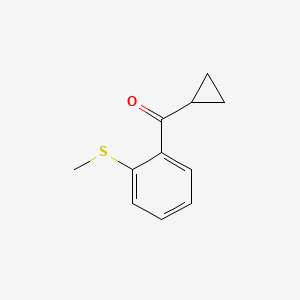
Cyclopropyl 2-thiomethylphenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl 2-thiomethylphenyl ketone is a chemical compound with the molecular formula C11H12OS . It has a molecular weight of 192.28 .
Molecular Structure Analysis
The InChI code for Cyclopropyl 2-thiomethylphenyl ketone is1S/C11H12OS/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Cyclopropyl 2-thiomethylphenyl ketone has a molecular weight of 192.28 . The physical and chemical properties of ketones can vary, but they generally have higher boiling points than ethers and alkanes of similar molar masses .Aplicaciones Científicas De Investigación
Cycloaddition Reactions and Intermediate Formation : Cyclopropyl phenyl ketones, including derivatives like Cyclopropyl 2-thiomethylphenyl ketone, are involved in oxidative addition reactions. For instance, Ogoshi, Nagata, and Kurosawa (2006) studied the formation of nickeladihydropyran as a key intermediate in nickel-catalyzed cycloadditions, resulting in compounds with two carbonyl substituents at the 1,3-position (Ogoshi, Nagata, & Kurosawa, 2006).
Asymmetric Synthesis and Reaction Mechanism : Zhang and Zhang (2012) explored the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, highlighting the efficiency in obtaining optically active ketones under chiral gold(I) catalysis. Their work also delves into the reaction scope and synthetic applications (Zhang & Zhang, 2012).
Photocatalysis in Chemical Synthesis : Lu, Shen, and Yoon (2011) demonstrated the [3+2] cycloadditions of aryl cyclopropyl ketones with olefins using visible light photocatalysis. This method efficiently generates highly substituted cyclopentane ring systems, indicating its potential in organic synthesis (Lu, Shen, & Yoon, 2011).
Acid-Catalyzed Ring Opening and Synthesis Applications : Tsuge, Kanemasa, Otsuka, and Suzuki (1988) focused on the synthesis and acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones. Their research provides insights into the production of cyclopentanone or cyclohexenone derivatives, showcasing the versatility of cyclopropyl ketones in synthetic chemistry (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).
Catalysis and Transformation for Synthesis : Frost, Cheong, Akhtar, Caputo, Stevenson, and Donohoe (2015) described the strategic application of ortho-disubstituted phenyl and cyclopropyl ketones in hydrogen borrowing catalysis. This research is significant for forming α-branched ketones and synthesizing carboxylic acid derivatives (Frost et al., 2015).
Study of Radical Ion Probes : Tanko and Drumright (1992) provided evidence for the reversible ring opening of arylcyclopropylketyl anions. Their work has implications for mechanistic studies in organic chemistry, especially concerning single electron transfer (SET) probes (Tanko & Drumright, 1992).
Safety And Hazards
Propiedades
IUPAC Name |
cyclopropyl-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCFBWHXINMIEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642492 |
Source


|
| Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-thiomethylphenyl ketone | |
CAS RN |
898789-94-1 |
Source


|
| Record name | Cyclopropyl[2-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

